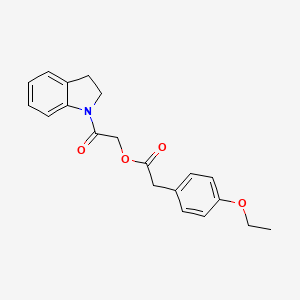
2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indoline ring, the introduction of the ethoxyphenyl group, and the formation of the ester linkage. This could potentially be achieved through a series of reactions including condensation, substitution, and esterification reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indoline ring system is aromatic, which means it is particularly stable. The ester group is polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
As an organic compound, “2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate” could potentially undergo a variety of chemical reactions. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of an aromatic ring and an ester group suggests that it might be relatively non-polar and therefore soluble in organic solvents. The compound’s reactivity would likely be influenced by the presence of the ester group .Scientific Research Applications
Antimicrobial Applications :
- A study reported the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which displayed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
- Another research synthesized novel triazolylindole derivatives and evaluated them for antifungal activity. Some compounds in this series showed significant results (Singh & Vedi, 2014).
- A study on N-phenylpropyl-3-substituted indoline-2-one derivatives revealed their potential antimicrobial and antioxidant activities (Pushpa, Naraboli, & Biradar, 2017).
Anti-Inflammatory Applications :
- Research on chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, showed potential anti-inflammatory activity on wistar albino rats (Rehman, Saini, & Kumar, 2022).
Corrosion Inhibition Applications :
- A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid highlighted the relationship between molecular structure and inhibition efficiency. This included the study of a compound related to 2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate (Zarrouk et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-17-9-7-15(8-10-17)13-20(23)25-14-19(22)21-12-11-16-5-3-4-6-18(16)21/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJANWDFDGPLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


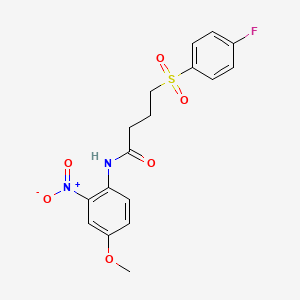
![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)
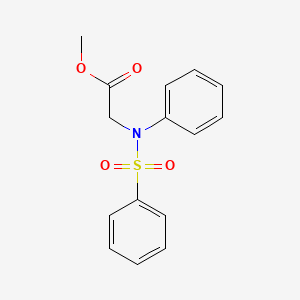
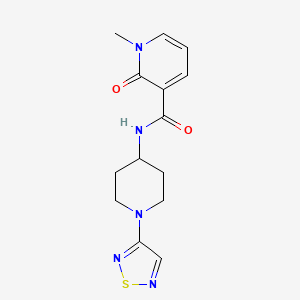
![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)
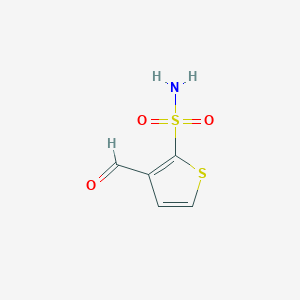

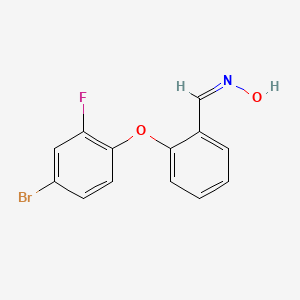
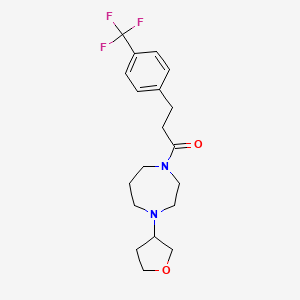
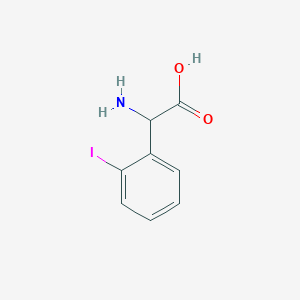
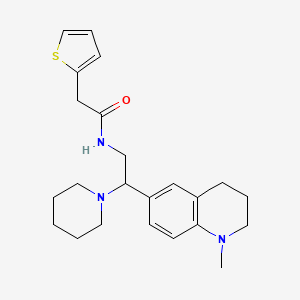
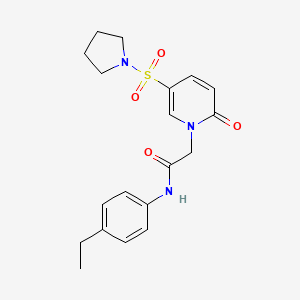
![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)